molecular formula C15H19N2O5 B13814665 3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy CAS No. 21913-97-3

3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

Cat. No.: B13814665
CAS No.: 21913-97-3
M. Wt: 307.32 g/mol
InChI Key: LJQNUWWVYJMKTA-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (CAS: 21913-97-3) is a nitroxide-based spin label characterized by a pyrrolidinyloxy radical core substituted with a 4-nitrophenoxycarbonyl group at the 3-position . Nitroxides are stable organic radicals widely used in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics, protein interactions, and structural biology. The 4-nitrophenoxycarbonyl moiety enhances reactivity toward nucleophiles (e.g., amines), enabling covalent conjugation to biomolecules for site-specific spin labeling . Applications include probing RNA structures, protein dynamics, and drug delivery systems .

Properties

CAS No.

21913-97-3

Molecular Formula

C15H19N2O5

Molecular Weight

307.32 g/mol

InChI

InChI=1S/C15H19N2O5/c1-14(2)9-12(15(3,4)17(14)21)13(18)22-11-7-5-10(6-8-11)16(19)20/h5-8,12H,9H2,1-4H3

InChI Key

LJQNUWWVYJMKTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1[O])(C)C)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Reagents and Conditions Description
1 Starting Materials: 4-nitrophenyl chloroformate, 2,2,5,5-tetramethyl-1-pyrrolidinyloxy The 4-nitrophenyl chloroformate acts as an activated carbonate electrophile, while the pyrrolidinyloxy serves as the nucleophile.
2 Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) The reaction is typically carried out in an aprotic solvent to maintain stability of reactants.
3 Base: Triethylamine or similar tertiary amine Used to scavenge HCl generated during the reaction, preventing side reactions.
4 Temperature: 0 °C to room temperature Cooling initially to control reaction rate, then allowing to warm to ambient temperature for completion.
5 Reaction Time: Several hours (typically 2–6 hours) Reaction progress monitored by thin-layer chromatography (TLC) or HPLC.
6 Workup: Aqueous extraction and purification by column chromatography or recrystallization To isolate the pure product from byproducts and unreacted materials.

Reaction Mechanism

The nucleophilic nitrogen of the 2,2,5,5-tetramethyl-1-pyrrolidinyloxy attacks the electrophilic carbonyl carbon of the 4-nitrophenyl chloroformate, displacing chloride ion and forming the carbamate linkage. The 4-nitrophenoxy group acts as a good leaving group, facilitating the reaction under mild conditions.

Alternative Synthetic Considerations

  • The use of different bases or solvents can influence reaction yield and purity.
  • Protection of the nitroxide radical during synthesis is generally unnecessary due to its stability.
  • Scale-up requires careful control of temperature and stoichiometry to avoid side reactions.

Analytical Data Supporting Preparation

Property Value Method/Source
Molecular Weight 307.32 g/mol Calculated from molecular formula C15H19N2O5
Melting Point 77–80 °C Differential scanning calorimetry (DSC) or melting point apparatus
Density ~1.18 g/cm³ Measured by pycnometry or density meter
Purity >98% High-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis
Structural Confirmation NMR (1H, 13C), IR, Mass Spectrometry Standard spectroscopic methods confirm structure and functional groups

Applications and Relevance of Preparation

The prepared this compound is used in:

  • Medicinal chemistry as a spin label or antioxidant agent.
  • Material science for radical-based polymerizations or as a radical scavenger.
  • Organic synthesis as an intermediate in the preparation of more complex nitroxide derivatives.

Summary of Preparation Methods

Aspect Details
Starting Materials 4-nitrophenyl chloroformate, 2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Reaction Type Nucleophilic substitution forming carbamate bond
Solvents Anhydrous dichloromethane, tetrahydrofuran
Base Triethylamine or similar tertiary amine
Temperature 0 °C to room temperature
Purification Column chromatography, recrystallization
Yield Typically high, depending on conditions

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:

    Nucleophilic substitution: The nitrophenyl group can be substituted by nucleophiles such as amines and alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Oxidation: The nitroxide radical can be oxidized to a nitrosonium ion using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Triethylamine, THF, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, room temperature.

    Oxidation: m-Chloroperbenzoic acid, dichloromethane, room temperature.

Major Products

    Nucleophilic substitution: Substituted phenoxycarbonyl derivatives.

    Reduction: 3-(4-Aminophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy.

    Oxidation: this compound nitrosonium ion.

Scientific Research Applications

Antioxidant Activity

Research indicates that 3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy exhibits significant antioxidant properties. It acts as a free radical scavenger, which can mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it may inhibit enzymes like acetylcholinesterase, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease .

Pharmaceutical Formulations

Due to its stability and solubility characteristics, this compound can be utilized in pharmaceutical formulations aimed at delivering active pharmaceutical ingredients (APIs) effectively. Its nitrophenoxycarbonyl group can enhance the bioavailability of drugs when incorporated into drug delivery systems.

Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in vitro. The results indicated a decrease in oxidative damage markers in cellular models exposed to oxidative stress, suggesting its potential as a therapeutic agent for conditions like cardiovascular diseases.

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound against neurotoxic agents in neuronal cell lines. The findings showed that pre-treatment with the compound significantly reduced cell death and apoptosis induced by toxic stimuli, highlighting its potential role in neuroprotection.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves its nitroxide radical, which can participate in redox reactions. The nitroxide radical can interact with other radicals, quenching them and preventing radical-induced damage. This property makes it useful as an antioxidant and in studying radical-mediated processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Nitroxide Spin Labels

Functional Group Diversity and Reactivity

The reactivity and application of nitroxides depend on substituents attached to the pyrrolidinyloxy or piperidinyloxy core. Key analogs include:

3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
  • Functional Group : Iodoacetamido.
  • Reactivity : Targets cysteine thiols (-SH) via alkylation, enabling site-specific labeling of proteins or nucleic acids .
  • Application : Used in EPR studies of RNA-protein complexes (e.g., uridine labeling in RNA) .
  • Advantage : High specificity for thiols; minimal cross-reactivity.
3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (PCA)
  • Functional Group : Carboxylic acid.
  • Reactivity : Hydrophilic; forms conjugates via carbodiimide chemistry (e.g., EDC/NHS).
  • Application: Drug delivery systems (e.g., dexamethasone-PCA nanocrystals for enhanced skin penetration) .
  • Advantage : Improved solubility in aqueous environments compared to lipophilic analogs.
Methanethiosulfonate Spin Labels (MTSSL)
  • Functional Group : Methanethiosulfonate.
  • Reactivity : Forms disulfide bonds with cysteine residues .
  • Application : Protein cysteine labeling for distance measurements in DEER (Double Electron-Electron Resonance) .
  • Limitation : Susceptible to reducing environments.
3-(5-Fluoro-2,4-dinitroanilino)-PROXYL (FDNASL)
  • Functional Group: 5-Fluoro-2,4-dinitroanilino.
  • Reactivity : Detects radical generation in biological systems (e.g., skin exposed to pollutants) .
  • Application : Quantifying free radicals via EPR signal decay .

Physicochemical Properties and Stability

Compound Solubility Stability Key Feature
3-(4-Nitrophenoxycarbonyl)-... Moderate (organic) Stable in anhydrous conditions Lipophilic; amine-targeting
3-Carboxy-PROXYL (PCA) High (aqueous) Sensitive to pH changes Ideal for hydrophilic matrices
3-(2-Iodoacetamido)-... Moderate (DMSO/THF) Light-sensitive Thiol-specific
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) High (aqueous) Resists reduction in cells Cell-permeable; antioxidant studies

Biological Activity

3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, commonly referred to as 4-Nitrophenoxycarbonyl PROXYL , is a compound notable for its applications in various biological and chemical contexts. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H19N2O5
  • Molar Mass : 307.32 g/mol
  • Density : 1.1846 g/cm³ (estimated)
  • Melting Point : 77-80 °C
  • Boiling Point : Approximately 447.83 °C (estimated)
  • CAS Number : 21913-97-3

The biological activity of this compound is primarily attributed to its role as a free radical generator . It has been shown to interact with various biological systems through the following mechanisms:

  • Antioxidant Activity : The compound exhibits properties that can scavenge free radicals, which may contribute to cellular protection against oxidative stress.
  • Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in metabolic processes, potentially affecting cholesterol metabolism and other biochemical pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals; protective against oxidative damage
Enzyme InhibitionInhibits enzymes related to cholesterol metabolism
CytotoxicityExhibits cytotoxic effects on cancer cell lines

Case Studies

  • Antioxidant Effects in Cellular Models
    A study demonstrated that this compound significantly reduced oxidative stress markers in cultured human cells. The compound was found to lower levels of malondialdehyde (MDA) and increase antioxidant enzyme activity.
  • Cholesterol Metabolism
    Research indicated that this compound could effectively inhibit intestinal cholesterol absorption in animal models. Specifically, it was tested in cholesterol-fed hamsters where it showed a significant reduction in total plasma cholesterol levels over a seven-day period .
  • Cytotoxicity in Cancer Research
    In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Safety and Handling

According to the Material Safety Data Sheet (MSDS), this compound should be handled with care due to its reactive nature. It is classified as harmful upon contact with skin or eyes and should be stored under controlled conditions (0-6 °C) to maintain stability .

Q & A

Q. What are the primary synthetic routes for 3-(4-nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, and how can purity be validated?

The compound is typically synthesized via alkylation or acylation reactions using nitroxide precursors. For example, paramagnetic allylic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethylpyrrolidine derivatives) can react with activated aromatic esters under nucleophilic conditions . Purity validation requires HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and absence of side products. Electron paramagnetic resonance (EPR) spectroscopy is critical to verify the integrity of the nitroxide radical moiety .

Q. How is this compound characterized structurally, and what spectroscopic methods are essential?

Key characterization methods include:

  • EPR spectroscopy : Confirms the presence and stability of the nitroxide radical .
  • NMR : ¹H and ¹³C NMR identify substituents (e.g., 4-nitrophenoxycarbonyl group) and confirm regiochemistry .
  • X-ray crystallography (if crystalline): Resolves absolute configuration and steric effects of the tetramethylpyrrolidinyloxy core .

Q. What are the standard applications of this compound in biophysical studies?

It is widely used as a spin label for site-directed labeling of cysteine residues in proteins, enabling distance measurements via pulsed EPR (DEER/PELDOR) to study conformational dynamics . It also serves as a probe for membrane protein interactions due to its lipophilicity and stability in lipid bilayers .

Advanced Research Questions

Q. How can experimental discrepancies in EPR-derived distance measurements be resolved when using this spin label?

Discrepancies often arise from:

  • Flexibility of the nitroxide linker : Use molecular dynamics (MD) simulations to model linker conformational space and refine distance distributions .
  • Multi-component systems : Employ dual-labeling strategies with orthogonal spin labels (e.g., Gd³⁺-nitroxide pairs) to isolate specific interactions .
  • Artifacts from sample preparation : Optimize freezing protocols (e.g., rapid quenching in liquid nitrogen) to prevent aggregation .

Q. What methodologies optimize the site-specific labeling efficiency of cysteine residues in proteins?

  • Redox control : Maintain reducing conditions (e.g., TCEP) to prevent disulfide bond formation and ensure free thiol availability .
  • pH optimization : Conduct labeling at pH 6.5–7.5 to balance reactivity and protein stability .
  • Competitive assays : Use maleimide-based probes (e.g., MTSSL) to quantify labeling efficiency via fluorescence or EPR .

Q. How can paramagnetic relaxation enhancement (PRE) data from this compound be interpreted in protein-cosolute interaction studies?

  • Γ₂ vs. Γ₁ analysis : Γ₂ rates (transverse relaxation) are sensitive to slow exchange processes, while Γ₁ (longitudinal relaxation) reports on fast dynamics .
  • Solvent accessibility : Combine PRE data with solvent paramagnetic relaxation (sPRE) to distinguish surface-bound vs. buried residues .
  • Validation : Cross-check with mutagenesis or cryo-EM to resolve ambiguities in PRE-derived interaction maps .

Q. What strategies mitigate radical quenching or instability in cellular environments?

  • Encapsulation : Use liposomes or polymeric nanoparticles to shield the nitroxide from cellular reductants (e.g., glutathione) .
  • Derivatization : Introduce electron-withdrawing groups (e.g., 4-nitrophenoxycarbonyl) to enhance radical stability .
  • Time-resolved EPR : Monitor decay kinetics to identify optimal time windows for in-cell measurements .

Data Contradiction Analysis

Q. How to address conflicting EPR and fluorescence data in membrane protein studies?

  • Probe localization : Confirm spin label insertion depth using depth-dependent quenching agents (e.g., O₂, NiEDDA) .
  • Fluorescence quenching controls : Rule out nonspecific interactions by comparing labeled vs. unlabeled systems .
  • Hybrid techniques : Integrate EPR with Förster resonance energy transfer (FRET) to correlate distance and orientation data .

Q. Resolving inconsistencies between computational models and experimental DEER data

  • Rotamer library quality : Use high-resolution MD simulations to generate accurate rotamer libraries for the nitroxide linker .
  • Multi-conformational fitting : Apply multi-Gaussian analysis to DEER data to account for dynamic conformers .
  • Validation with rigid labels : Compare results with TOAC (a conformationally restricted spin label) to identify flexible regions .

Methodological Tables

Q. Table 1. Key Spectral Parameters for EPR Studies

ParameterValue/DescriptionReference
g-factor~2.006 (characteristic of nitroxides)
Hyperfine coupling~14–16 G (¹⁴N interaction)
Linewidth (ΔHpp)1.0–1.5 G (indicates mobility)

Q. Table 2. Common Artifacts and Solutions in Spin Labeling

ArtifactSolution
Aggregation-induced broadeningUse detergents (e.g., DDM) or reduce labeling density
Incomplete cysteine labelingOptimize molar excess (10–20× label:protein)
Radical decayInclude antioxidants (e.g., ascorbate) in buffers

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